RS102895 hydrochloride mechanism of action
RS102895 hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of RS102895 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS102895 hydrochloride is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] As a member of the spiropiperidine class of compounds, it has been instrumental in preclinical research for elucidating the role of the CCR2 signaling axis in a variety of pathological conditions, including inflammation, neuropathic pain, and atherosclerosis.[1][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key regulators of monocyte and macrophage recruitment to sites of inflammation.[3][5] By blocking this interaction, RS102895 provides a powerful tool for investigating the therapeutic potential of CCR2 inhibition. This guide details the core mechanism of action of RS102895, its pharmacological profile, key experimental protocols used for its characterization, and the signaling pathways it modulates.
Core Mechanism of Action
RS102895 functions as a selective and competitive antagonist at the CCR2b receptor isoform.[3] The CCR2 receptor is a seven-transmembrane G protein-coupled receptor (GPCR) that is predominantly expressed on monocytes, macrophages, and memory T lymphocytes.[3][6][7] The natural ligands for CCR2 include CCL2 (MCP-1), CCL7 (MCP-3), CCL8 (MCP-2), and CCL13 (MCP-4), with CCL2 being the most potent.[3][6]
The mechanism of action of RS102895 involves direct binding to the CCR2 receptor.[1] This binding event physically obstructs the natural ligand, CCL2, from docking with the receptor. Consequently, RS102895 prevents the ligand-induced conformational change in the receptor that is necessary for the coupling and activation of intracellular G-proteins.[8] By inhibiting this initial step, RS102895 effectively blocks the entire downstream signaling cascade, which includes:
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Inhibition of Calcium Mobilization : Ligand binding to CCR2 typically activates Phospholipase C (PLC), leading to an intracellular calcium influx.[7][8] RS102895 potently blocks this MCP-1-stimulated calcium mobilization.[3][9]
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Blockade of Chemotaxis : A primary function of the CCL2/CCR2 axis is to direct the migration of monocytes along a chemokine gradient. RS102895 inhibits this chemotactic response.[3]
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Suppression of Downstream Kinase Pathways : Activation of CCR2 initiates multiple signaling pathways crucial for cell survival, proliferation, and inflammatory responses, such as the PI3K/Akt and MAPK/p38 pathways.[6][10] RS102895 prevents the activation of these cascades.
Mutagenesis studies have been employed to carefully map the binding site of RS102895 on the CCR2b receptor, confirming its specific interaction within the transmembrane helical bundle.[3]
Pharmacological Profile
The potency and selectivity of RS102895 have been quantified through various in vitro and in vivo studies.
Data Presentation: In Vitro Potency and Selectivity
| Assay Type | Target/Ligand | Cell Line | IC50 Value | Reference |
| Receptor Binding | CCR2b / MCP-1 | Transfected CRL-1657 | 360 nM | [2][3][9] |
| CCR1 / MIP-1α | Transfected CRL-1657 | 17.8 µM | [3][9] | |
| Calcium Influx | CCR2b / MCP-1 | Transfected CRL-1657 | 31-32 nM | [3][9] |
| CCR2b / MCP-3 | Transfected CRL-1657 | 130 nM | [3] | |
| Chemotaxis | CCR2 / MCP-1 | THP-1-5X | 1.7 µM | [3] |
| CCR1 / RANTES | THP-1-5X | 37 µM | [3] | |
| Off-Target Binding | α1a adrenergic receptor | - | 130 nM | [2] |
| α1d adrenergic receptor | - | 320 nM | [2] | |
| 5-HT1a receptor | Rat Brain Cortex | 470 nM | [2] |
Data Presentation: In Vivo Pharmacokinetics (Mouse Model)
| Parameter | Value | Administration Route | Reference |
| Half-life (t½) | ~1 hour | Intraperitoneal (i.p.) | [1][5] |
| Effective Plasma Conc. | ≥ 20 ng/mL | i.p. | [1][5] |
| Effective Dosing Regimen | 5 mg/kg every 6 hours | i.p. | [1] |
Signaling Pathways & Mandatory Visualizations
RS102895 inhibits the canonical signaling pathways activated by the CCL2-CCR2 axis. The binding of CCL2 to CCR2 initiates a cascade involving G-protein activation, leading to downstream effects crucial for monocyte function. RS102895 blocks the initiation of this cascade.
Experimental Protocols & Mandatory Visualizations
The characterization of RS102895 relies on specific and reproducible experimental assays. Below are detailed methodologies for key experiments.
In Vitro Monocyte Migration (Chemotaxis) Assay
This assay quantifies the ability of RS102895 to inhibit monocyte migration towards a chemoattractant.
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Cell Preparation : Monocytes/macrophages are harvested from the peritoneal cavity of mice following thioglycollate injection.[1] Alternatively, a monocytic cell line such as THP-1 is used.[3]
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Boyden Chamber Setup : A Boyden chamber (transwell) is used, which consists of an upper and lower chamber separated by a porous membrane.
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Loading : The lower chamber is filled with media containing a CCL2 gradient. The upper chamber is loaded with the prepared monocytes suspended in media containing various concentrations of RS102895 or vehicle control.
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Incubation : The chamber is incubated for several hours to allow cell migration through the membrane towards the chemoattractant.
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Quantification : Migrated cells in the lower chamber are stained and counted using a microscope or plate reader.
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Analysis : The concentration of RS102895 that inhibits migration by 50% (IC50) is calculated from a dose-response curve.[1][3]
In Vivo Monocyte Recruitment Assay
This protocol assesses the efficacy of RS102895 in a living system.
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Animal Model : Mice are used as the model system.[1]
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Inflammatory Stimulus : An inflammatory response is induced, for example, by immunization in the rear footpad.[1]
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Drug Administration : Immediately prior to the stimulus, mice receive an initial intraperitoneal (i.p.) injection of RS102895 (e.g., 5 mg/kg) or a vehicle control. Subsequent doses are administered every 6 hours to maintain effective plasma concentrations.[1]
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Tissue Collection : At specific time points (e.g., 12 or 24 hours) after the initial stimulus, the vaccine-draining lymph nodes are collected.[1]
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Cell Isolation and Staining : Lymph nodes are processed into single-cell suspensions. The cells are then stained with fluorescently-labeled antibodies specific for inflammatory monocyte markers (e.g., Ly6C, CD11b).
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Flow Cytometry Analysis : The number of inflammatory monocytes is quantified using a flow cytometer.
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Outcome : The reduction in monocyte recruitment in RS102895-treated mice is compared to the vehicle-treated control group.[1]
Pharmacokinetic Analysis by Mass Spectrometry
This protocol determines the drug's concentration and half-life in plasma.
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Dosing : Mice are administered a single i.p. dose of RS102895 (5 mg/kg).[1]
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Sample Collection : At various time points post-injection, blood is collected via cardiac puncture into heparinized syringes. Plasma is separated by centrifugation.[1]
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Sample Preparation : Plasma samples are processed, and an internal standard is added.
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Mass Spectrometry : Drug concentrations are quantified using mass spectrometry in the Multiple Reaction Monitoring (MRM) mode. For RS102895, the ion transition m/z 391.3→202.2 is monitored.[1]
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Quantification : A standard curve is generated using spiked blank plasma with known concentrations of RS102895 to determine the drug concentration in the experimental samples.[1]
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Analysis : The plasma concentration-time profile is plotted to calculate pharmacokinetic parameters, such as the half-life.[1]
References
- 1. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. A novel interaction between CX3CR1 and CCR2 signalling in monocytes constitutes an underlying mechanism for persistent vincristine-induced pain - PMC [pmc.ncbi.nlm.nih.gov]
